N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydroxyethyl intermediate: This step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-hydroxy-2-(naphthalen-1-yl)ethanol.
Sulfonamide formation: The hydroxyethyl intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products can include 2-keto-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide or 2-carboxy-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide.
Reduction: Products can include N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenamine.
Substitution: Products can vary depending on the nucleophile used, such as N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-ethoxy-2-methylbenzenesulfonamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and sulfonamide groups may play key roles in binding to these targets, while the naphthalene ring could provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenoxyacetamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxyethyl group and a methoxy group on the aromatic ring, along with the sulfonamide functionality, provides a distinct set of chemical properties and potential reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-12-16(25-2)10-11-20(14)26(23,24)21-13-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19,21-22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOMFNFLCOENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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